Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638759-79-1
VCID: VC7119724
InChI: InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3
SMILES: CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.098

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

CAS No.: 1638759-79-1

Cat. No.: VC7119724

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.098

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate - 1638759-79-1

Specification

CAS No. 1638759-79-1
Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
IUPAC Name methyl 4-bromo-1-methylindazole-6-carboxylate
Standard InChI InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3
Standard InChI Key OFWJGTGDYFQZLZ-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indazole core features a bicyclic structure with nitrogen atoms at positions 1 and 2. Substituents include:

  • Methyl group at position 1, which prevents isomerization and simplifies purification .

  • Bromine atom at position 4, enhancing electrophilicity for subsequent coupling reactions.

  • Methyl ester at position 6, serving as a protected carboxylic acid group for later derivatization .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight269.095 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point404.5 ± 40.0 °C at 760 mmHg
Flash Point198.4 ± 27.3 °C
LogP (Partition Coefficient)2.94

Synthesis Methodologies

Annulation Reaction

The synthesis begins with 2-fluoro-4-bromobenzaldehyde and methylhydrazine, which undergo cyclization to form 6-bromo-1-methylindazole . This step achieves an 85% yield under optimized conditions (100–110°C, 15–20 hours) , avoiding isomer formation due to the 1-methyl group’s steric hindrance.

Table 2: Optimization Parameters for Esterification

ParameterRange
Reaction Temperature100–110°C
Time15–20 hours
Yield78–82%

Applications in Drug Discovery

Kinase Inhibitor Development

The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids, enabling attachment of aryl/heteroaryl groups critical for kinase binding. For example, derivatives of this compound have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) in preclinical studies .

Agrocheмical intermediates

The methyl ester serves as a precursor for herbicides via hydrolysis to the carboxylic acid, which is further modified to amides or sulfonamides .

PrecautionGuideline
Personal ProtectionGloves, goggles, respirator
VentilationUse in fume hood
StorageCool, dry place away from oxidizers

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) shows a singlet at δ 3.95 (3H, ester methyl) and a doublet at δ 7.82 (1H, aromatic proton) .

  • Mass Spectrometry: ESI-MS m/z 269.0 [M+H]⁺, confirming molecular weight .

Industrial Scalability

Continuous flow reactors enhance production efficiency by maintaining precise temperature control and reducing reaction times . Pilot-scale batches (10 kg) demonstrate consistent yields of 80–82%, meeting Good Manufacturing Practice (GMP) standards .

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